3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkyl group, resulting in the formation of 3-(2-Ethoxyphenyl)-propanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Ethoxyphenyl)-propanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
- 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Ethoxyphenyl)-propanoic acid
- 3-(2-Ethoxyphenyl)-2-oxopropanoic acid
Comparison: 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both an ethoxy group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxy group enhances its ability to form hydrogen bonds, while the ethoxy group influences its hydrophobicity and reactivity in substitution reactions.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9,12H,2,7H2,1H3,(H,13,14) |
InChI Key |
KVLDEYIGBKFJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C(=O)O)O |
Origin of Product |
United States |
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